molecular formula C7H12ClN3O2 B1443038 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride CAS No. 1311313-54-8

2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride

Cat. No.: B1443038
CAS No.: 1311313-54-8
M. Wt: 205.64 g/mol
InChI Key: GRCXJNCGXRUWOO-UHFFFAOYSA-N
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Description

2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Biochemical Analysis

Biochemical Properties

2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can modulate the activity of these enzymes, thereby affecting various signaling pathways. Additionally, this compound can bind to receptors on the cell surface, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate certain signaling pathways that lead to changes in gene expression, thereby affecting cell function and behavior. It can also alter cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects may be observed at very high doses, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of different metabolites. For example, this compound can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the production and degradation of amino acids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within different cellular compartments. The distribution of this compound within tissues can influence its overall biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride typically involves the reaction of appropriate pyrazole derivatives with amino acids under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . The reaction conditions often involve the use of a base, a palladium catalyst, and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the methyl group at the 1-position of the pyrazole ring can affect the compound’s electronic properties and its interactions with biological targets .

Properties

CAS No.

1311313-54-8

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.64 g/mol

IUPAC Name

2-amino-3-(1-methylpyrazol-4-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C7H11N3O2.ClH/c1-10-4-5(3-9-10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H

InChI Key

GRCXJNCGXRUWOO-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CC(C(=O)O)N.Cl.Cl

Canonical SMILES

CN1C=C(C=N1)CC(C(=O)O)N.Cl

Pictograms

Irritant

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride
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2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride
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2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride
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2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride

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